N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methylbenzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazino carbonyl group plays a crucial role in this interaction, forming stable complexes with the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide
- N-(4-{[2-(3-Bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
Uniqueness
N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of a 3-methylbutanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22BrN3O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[4-[[(3-bromo-4-methylbenzoyl)amino]carbamoyl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H22BrN3O3/c1-12(2)10-18(25)22-16-8-6-14(7-9-16)19(26)23-24-20(27)15-5-4-13(3)17(21)11-15/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
NOONDSMCVJJAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.